2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine source reacts with a suitable pyridine precursor under controlled conditions .
Industrial Production Methods
Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated pyridine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. These interactions can affect various biochemical pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
Uniqueness
2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZJYRAPJWIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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